molecular formula C6H9BrO B8185609 3-Bromomethyl-cyclobutanecarbaldehyde

3-Bromomethyl-cyclobutanecarbaldehyde

Cat. No.: B8185609
M. Wt: 177.04 g/mol
InChI Key: BOVCQYXTLSFFPW-UHFFFAOYSA-N
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Description

3-Bromomethyl-cyclobutanecarbaldehyde is an organic compound with the molecular formula C6H9BrO. It is characterized by a cyclobutane ring substituted with a bromomethyl group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-cyclobutanecarbaldehyde typically involves the bromination of cyclobutanecarbaldehyde. One common method is the bromination of cyclobutanecarbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromomethyl-cyclobutanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromomethyl-cyclobutanecarbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which can affect the stability and reactivity of intermediates formed during reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromomethyl-cyclobutanecarbaldehyde is unique due to the presence of both a bromomethyl group and an aldehyde group on a strained cyclobutane ring. This combination of functional groups and ring strain imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-(bromomethyl)cyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-3-5-1-6(2-5)4-8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVCQYXTLSFFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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